4-Yodoisobenzofuran-1,3-diona

Descripción general

Descripción

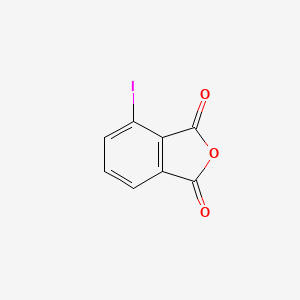

4-Iodoisobenzofuran-1,3-dione is an organic compound with the molecular formula C8H3IO3. It is a derivative of isobenzofuran, characterized by the presence of an iodine atom at the 4-position and two carbonyl groups at the 1 and 3 positions.

Aplicaciones Científicas De Investigación

4-Iodoisobenzofuran-1,3-dione has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of organic electronic materials and dyes.

Biological Research: It is employed in the study of enzyme inhibitors and other biologically active compounds.

Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Iodoisobenzofuran-1,3-dione can be synthesized through the iodination of isobenzofuran-1,3-dione. One common method involves the reaction of isobenzofuran-1,3-dione with iodine in the presence of an oxidizing agent such as nitric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of 4-iodoisobenzofuran-1,3-dione may involve the use of more scalable and cost-effective methods. For example, the reaction can be carried out in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Iodoisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.

Oxidation Reactions: It can undergo oxidation to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted isobenzofuran-1,3-dione derivatives.

Reduction Reactions: Products include reduced forms of the compound with different functional groups.

Oxidation Reactions: Products include oxidized derivatives with additional oxygen-containing functional groups

Mecanismo De Acción

The mechanism of action of 4-iodoisobenzofuran-1,3-dione involves its interaction with specific molecular targets. The iodine atom and carbonyl groups play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition of enzyme activity or alteration of cellular functions. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

- 3-Iodophthalic Anhydride

- 4-Bromophthalic Anhydride

- 4-Chlorophthalic Anhydride

- 4-Fluorophthalic Anhydride

Comparison: 4-Iodoisobenzofuran-1,3-dione is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and reduction reactions. Additionally, the compound’s specific electronic structure contributes to its unique applications in material science and medicinal chemistry .

Actividad Biológica

4-Iodoisobenzofuran-1,3-dione (CAS No. 28418-88-4) is a compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

4-Iodoisobenzofuran-1,3-dione is characterized by its unique molecular structure, which includes an iodo substituent on the isobenzofuran core. The molecular formula is , and its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 292.01 g/mol |

| Log P (octanol-water) | 2.04 |

| Water Solubility | Low |

| Storage Conditions | Dark place, inert atmosphere |

Anticancer Activity

Research indicates that 4-Iodoisobenzofuran-1,3-dione exhibits significant anticancer properties. In a study evaluating its effects on various human tumor cell lines, the compound demonstrated notable cytotoxicity with mean GI50 values indicating effective growth inhibition:

| Cell Line | GI50 (μM) |

|---|---|

| HOP-62 (Lung Cancer) | 15.72 |

| SF-539 (CNS Cancer) | 49.97 |

| MDA-MB-435 (Melanoma) | 22.59 |

| OVCAR-8 (Ovarian) | 27.71 |

| DU-145 (Prostate) | 44.35 |

The compound was evaluated using the National Cancer Institute’s NCI-60 cell line assay, where it exhibited a broad spectrum of activity against multiple cancer types, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer effects, 4-Iodoisobenzofuran-1,3-dione has shown promise in antimicrobial and anti-inflammatory applications. Studies have reported that derivatives of this compound possess antibacterial properties against various pathogens and can inhibit inflammatory responses in vitro .

The biological activity of 4-Iodoisobenzofuran-1,3-dione is thought to be mediated through several mechanisms:

- Inhibition of DNA Synthesis : The compound interferes with nucleic acid synthesis in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, which can trigger cell death pathways.

- Enzyme Inhibition : The compound has been noted to inhibit specific enzymes involved in cancer cell proliferation and survival.

Case Studies

Case Study 1: Antitumor Efficacy

A study conducted on non-small cell lung cancer cells demonstrated that treatment with 4-Iodoisobenzofuran-1,3-dione resulted in significant reductions in cell viability. The IC50 values were found to be lower than many standard chemotherapeutic agents, indicating a potential role as an alternative treatment option .

Case Study 2: Anti-inflammatory Effects

In another investigation focused on inflammatory diseases, the compound was tested for its ability to reduce cytokine release in macrophages stimulated with lipopolysaccharides (LPS). Results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with varying concentrations of the compound .

Propiedades

IUPAC Name |

4-iodo-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3IO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHCDRLTAOLKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300160 | |

| Record name | 3-Iodophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28418-88-4 | |

| Record name | 3-Iodophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28418-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 135150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028418884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28418-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Iodophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.